molecular formula C7H9NO3 B13563626 3-(1,2-Oxazol-4-yl)butanoicacid

3-(1,2-Oxazol-4-yl)butanoicacid

Cat. No.: B13563626
M. Wt: 155.15 g/mol
InChI Key: DNCWAQWEQSOJQI-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-4-yl)butanoicacid is a chemical compound that has garnered significant attention in recent years due to its unique structure and potential applications in various fields. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Oxazol-4-yl)butanoicacid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out at room temperature and is stereospecific, resulting in the inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using various reagents, including manganese dioxide, which is packed into a column for flow processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and heterogeneous catalysts can enhance the efficiency and safety of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Oxazol-4-yl)butanoicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxazole ring, which can participate in electrophilic and nucleophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce oxazole derivatives.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups into the oxazole ring .

Scientific Research Applications

3-(1,2-Oxazol-4-yl)butanoicacid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical entities.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, including the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-4-yl)butanoicacid involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the functional groups present in the compound and its derivatives .

Comparison with Similar Compounds

    Oxazoles: Compounds with a similar five-membered ring structure containing oxygen and nitrogen atoms.

    Isoxazoles: Differ from oxazoles by the position of the nitrogen atom in the ring.

    Oxadiazoles: Contain an additional nitrogen atom in the ring, resulting in different chemical properties.

Uniqueness: 3-(1,2-Oxazol-4-yl)butanoicacid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1,2-oxazol-4-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-11-4-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

DNCWAQWEQSOJQI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CON=C1

Origin of Product

United States

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